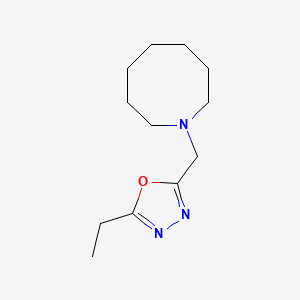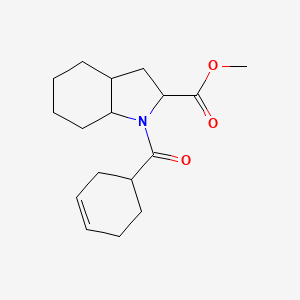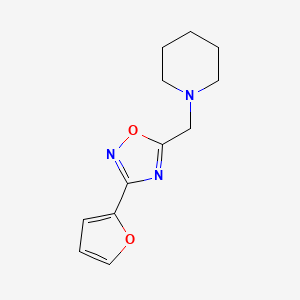![molecular formula C15H17N3OS B7544331 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one, also known as PZM21, is a novel opioid analgesic compound that has shown promising results in preclinical studies. This compound is structurally distinct from traditional opioids such as morphine and fentanyl, and has been shown to produce less respiratory depression and physical dependence in animal models.
Scientific Research Applications
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has been extensively studied in preclinical models for its potential as a novel opioid analgesic. It has been shown to produce potent analgesic effects in various animal models of pain, including acute thermal and mechanical pain, neuropathic pain, and inflammatory pain. 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has also been shown to produce less respiratory depression and physical dependence compared to traditional opioids, suggesting that it may have a better safety profile for clinical use.
Mechanism of Action
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one acts as a biased agonist at the mu opioid receptor, which is the primary target for opioids in the body. Unlike traditional opioids, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one preferentially activates a subset of signaling pathways downstream of the mu opioid receptor that are associated with analgesia, while avoiding those pathways that are associated with adverse effects such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one produces potent analgesic effects in animal models of pain, with a duration of action that is longer than traditional opioids. It also produces less respiratory depression and physical dependence compared to traditional opioids. In addition, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has been shown to have minimal effects on gastrointestinal motility, which is a common side effect of traditional opioids.
Advantages and Limitations for Lab Experiments
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one has several advantages for use in lab experiments. It produces potent analgesic effects with a longer duration of action compared to traditional opioids, which allows for more efficient testing of pain models. It also produces less respiratory depression and physical dependence, which reduces the risk of adverse effects in animal models. However, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one is a relatively new compound and has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one. One area of interest is the development of more selective biased agonists that can target specific signaling pathways downstream of the mu opioid receptor. Another area of interest is the potential use of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one in combination with other analgesic drugs to enhance its efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to determine the safety and efficacy of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one in clinical trials, and to explore its potential use in treating other conditions such as addiction and depression.
In conclusion, 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one is a novel opioid analgesic compound that has shown promising results in preclinical studies. Its unique mechanism of action and improved safety profile compared to traditional opioids make it an exciting area of research for the development of new analgesic drugs. Further studies are needed to fully understand the potential of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one for clinical use.
Synthesis Methods
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one can be synthesized using a multi-step process that involves the reaction of 5-phenyl-2-thiohydantoin with 1,6-dibromohexane, followed by reduction with sodium borohydride and subsequent cyclization with sodium hydride. This method has been optimized to produce high yields of 3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one with high purity.
properties
IUPAC Name |
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14-13(8-4-5-9-16-14)20-15-17-10-12(18-15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVRSYRZRLXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)




